

Literature review on indole diterpene alkaloids related to Paxiphylline D

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An In-Depth Guide to Indole Diterpene Alkaloids Related to **Paxiphylline D** for Researchers and Drug Development Professionals

Introduction

Indole diterpene alkaloids (IDTs) are a large and structurally diverse class of fungal secondary metabolites characterized by a common core structure derived from an indole moiety and a cyclic diterpene skeleton.[1] First isolated from the fungus Penicillium paxilli, the archetypal member of this family, paxilline, has drawn significant scientific interest due to its potent biological activities.[2] These compounds, including the related **Paxiphylline D**, are known for their tremorgenic and neurotoxic effects, which are primarily attributed to their potent and specific inhibition of large-conductance calcium-activated potassium (BK) channels.[2][3]

In recent years, the therapeutic potential of IDTs has been explored beyond neurotoxicity, with studies revealing cytotoxic, anti-insectan, antimicrobial, and enzyme-inhibiting activities.[3][4][5] Their complex polycyclic structures have also made them compelling targets for total synthesis, inspiring novel synthetic strategies.[3][6] This technical guide provides a comprehensive literature review of indole diterpene alkaloids related to **Paxiphylline D**, focusing on their biosynthesis, chemical diversity, biological activities, and mechanisms of action, with detailed data, experimental methodologies, and pathway visualizations to support further research and development.

Biosynthesis of Paspaline-Type Indole Diterpenes

Foundational & Exploratory





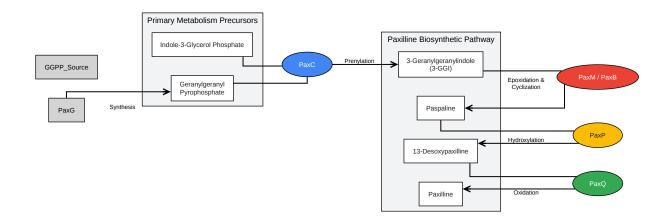
The biosynthesis of paxilline-type IDTs is a complex enzymatic process that begins with two key precursors from primary metabolism: indole-3-glycerol phosphate (IGP), a precursor to tryptophan, and geranylgeranyl pyrophosphate (GGPP) from the mevalonate pathway.[2][7] The assembly is orchestrated by a suite of enzymes encoded by a biosynthetic gene cluster (BGC). The pathway to paspaline, the common precursor for most paxilline-type alkaloids, requires four key gene products.[7][8]

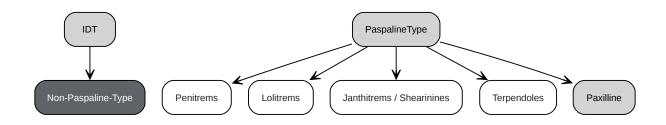
The core biosynthetic steps are as follows:

- GGPP Synthesis: The enzyme PaxG (a geranylgeranyl diphosphate synthase) synthesizes GGPP.[8]
- Prenylation: The prenyltransferase PaxC catalyzes the crucial C3-prenylation of the indole ring of IGP with GGPP, forming 3-geranylgeranylindole (3-GGI).[2][8]
- Epoxidation and Cyclization: A FAD-dependent monooxygenase, PaxM, and a putative membrane protein, PaxB, work in concert to catalyze the complex epoxidation and subsequent polycyclization cascade of 3-GGI to form the hexacyclic structure of paspaline.
 [8][9]
- Conversion to Paxilline: Paspaline is then converted to paxilline through sequential
 oxidations by two cytochrome P450 monooxygenases. PaxP hydroxylates paspaline to
 produce 13-desoxypaxilline, which is then oxidized by PaxQ to yield the final product,
 paxilline.[7]

This core pathway can be further branched and modified by other tailoring enzymes, leading to the vast structural diversity observed in this family.[7]

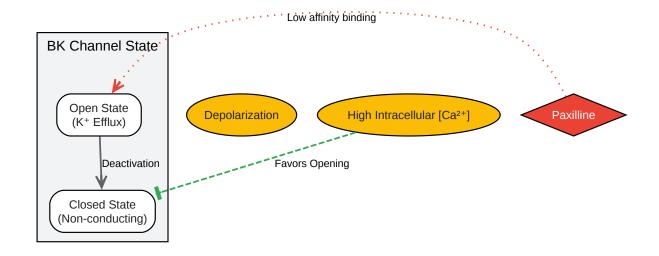




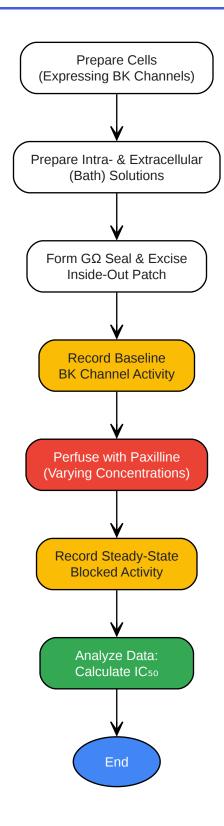




Mechanism of Paxilline on BK Channels







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